molecular formula C17H26N2 B5774736 1-(2,5-dimethylphenyl)-4-(2-methyl-2-buten-1-yl)piperazine

1-(2,5-dimethylphenyl)-4-(2-methyl-2-buten-1-yl)piperazine

Cat. No. B5774736
M. Wt: 258.4 g/mol
InChI Key: CAHYBXRVISPHFZ-LHHJGKSTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-dimethylphenyl)-4-(2-methyl-2-buten-1-yl)piperazine, commonly known as DMPP, is a piperazine derivative that has been studied for its potential applications in scientific research. DMPP is a synthetic compound that has been found to have interesting biochemical and physiological effects, making it a useful tool for researchers in various fields.

Mechanism of Action

DMPP acts as an agonist at certain receptor subtypes, including the α7 nicotinic acetylcholine receptor and the 5-HT3 serotonin receptor. This leads to the activation of downstream signaling pathways, resulting in the observed effects on neurotransmitter release and synaptic transmission.
Biochemical and Physiological Effects:
DMPP has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as acetylcholine, dopamine, and norepinephrine. DMPP has also been found to enhance synaptic transmission and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

DMPP has several advantages as a tool for scientific research. It is a synthetic compound, which allows for precise control over its chemical properties. DMPP also has a well-characterized mechanism of action, making it a useful tool for studying receptor function. However, DMPP has limitations as well. Its effects can be highly dependent on experimental conditions, and it may not be suitable for all types of experiments.

Future Directions

There are several potential future directions for research involving DMPP. One area of interest is its potential use in drug discovery, particularly for the treatment of cognitive disorders such as Alzheimer's disease. DMPP may also have applications in the study of other receptor subtypes and in the development of new tools for neuroscience research.

Synthesis Methods

DMPP can be synthesized through a multistep process involving the reaction of piperazine with 2,5-dimethylphenylacetic acid, followed by the addition of 2-methyl-2-buten-1-ol. The resulting compound can then be purified through recrystallization or chromatography.

Scientific Research Applications

DMPP has been studied for its potential applications in various fields of scientific research. It has been found to have interesting effects on the nervous system, making it a useful tool for studying neurotransmitter release and synaptic transmission. DMPP has also been studied for its potential use in drug discovery, as it has been found to have affinity for certain receptor subtypes.

properties

IUPAC Name

1-(2,5-dimethylphenyl)-4-[(E)-2-methylbut-2-enyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2/c1-5-14(2)13-18-8-10-19(11-9-18)17-12-15(3)6-7-16(17)4/h5-7,12H,8-11,13H2,1-4H3/b14-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHYBXRVISPHFZ-LHHJGKSTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)CN1CCN(CC1)C2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/CN1CCN(CC1)C2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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